Cas no 2641063-06-9 (4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole)
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 4-bromo-5-methyl-1-(tetrahydro-3-furanyl)-
- 4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole
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- Inchi: 1S/C8H11BrN2O/c1-6-8(9)4-10-11(6)7-2-3-12-5-7/h4,7H,2-3,5H2,1H3
- InChI Key: ZANHXXLKEZAIKF-UHFFFAOYSA-N
- SMILES: N1(C2CCOC2)C(C)=C(Br)C=N1
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2156-100MG |
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole |
2641063-06-9 | 95% | 100MG |
¥ 990.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2156-250MG |
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole |
2641063-06-9 | 95% | 250MG |
¥ 1,584.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2156-500MG |
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole |
2641063-06-9 | 95% | 500MG |
¥ 2,640.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2156-1G |
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole |
2641063-06-9 | 95% | 1g |
¥ 3,960.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2156-5G |
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole |
2641063-06-9 | 95% | 5g |
¥ 11,880.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2156-10G |
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole |
2641063-06-9 | 95% | 10g |
¥ 19,800.00 | 2023-03-23 |
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole
Chemical Profile of 4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole (CAS No. 2641063-06-9)
4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole (CAS No. 2641063-06-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of pharmacological applications, including antiviral, anti-inflammatory, and anticancer effects. The presence of a bromo substituent at the 4-position and a methyl group at the 5-position, along with a tetrahydrofuran ring at the 1-position, contributes to its distinct chemical profile and reactivity.
The tetrahydrofuran (THF) moiety in this compound introduces a cyclic ether structure, which can influence its solubility, stability, and interaction with biological targets. The bromo group at the 4-position serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with enhanced or modified biological activities. The methyl group at the 5-position may contribute to steric hindrance and electronic effects, further modulating the compound's behavior in biological systems.
Recent research in the field of medicinal chemistry has highlighted the importance of pyrazole derivatives in drug discovery. Studies have demonstrated that structural modifications within the pyrazole core can significantly alter pharmacokinetic properties and target specificity. For instance, compounds with similar scaffolds have been investigated for their potential in inhibiting enzymes such as Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The 4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole structure presents an interesting candidate for further exploration in this context.
In addition to its potential as a pharmacological agent, this compound has been explored in synthetic chemistry for its role as an intermediate in the preparation of more complex molecules. The bromo substituent allows for facile functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures found in many active pharmaceutical ingredients (APIs). The tetrahydrofuran ring enhances solubility in polar organic solvents, making it a practical building block for medicinal chemistry applications.
One notable area of research involving derivatives of this compound is their antimicrobial properties. Pyrazole-based molecules have shown promise in combating resistant bacterial strains due to their ability to interact with essential bacterial enzymes and metabolic pathways. Preliminary studies on related structures have indicated that modifications at the 4-position and 5-position can enhance activity against Gram-positive and Gram-negative bacteria. The bromo group may play a role in improving binding affinity to bacterial targets by introducing electronic or steric interactions.
The synthesis of 4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as bromopyrazole and tetrahydropyranyl halides, the compound can be synthesized through nucleophilic substitution reactions followed by cyclization steps. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the desired framework while maintaining high yields and purity.
The pharmacokinetic profile of this compound is also an area of interest. Computational modeling studies have been employed to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These simulations suggest that the tetrahydrofuran ring enhances oral bioavailability by improving solubility and reducing metabolic degradation. Additionally, the presence of both bromo and methyl groups may contribute to target selectivity by fine-tuning electronic distributions around the molecule.
Future directions in research may involve exploring analogs of 4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole with modified substituents to optimize biological activity. For example, replacing the bromo group with other halogens or introducing nitrogen-containing heterocycles could lead to novel compounds with enhanced potency or selectivity against specific disease targets. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications.
In conclusion,4-bromo-5-methyl-1-tetrahydrofuran-3-yl-pyrazole (CAS No. 2641063-06-9) represents a promising scaffold for drug discovery and synthetic chemistry applications. Its unique structural features offer opportunities for developing new therapeutic agents with potential benefits across multiple therapeutic areas. Continued investigation into its derivatives and mechanisms of action will further elucidate its role in modern medicine.
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